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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzonitrile

Cat. No.: B098050

This technical guide provides a comprehensive overview of the theoretical and experimental
studies on 2-Amino-5-nitrobenzonitrile (C7HsNsO32), a significant intermediate in the synthesis
of dyes and pharmaceuticals.[1] The unique molecular structure, featuring an electron-donating
amino group and electron-withdrawing nitro and cyano groups, imparts interesting electronic
and optical properties, making it a subject of considerable scientific interest. This document
collates available experimental data and outlines the standard methodologies for its theoretical
investigation, primarily using Density Functional Theory (DFT). It is intended as a resource for
researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical
Properties

2-Amino-5-nitrobenzonitrile is a yellow to brownish powder with a molecular weight of 163.13
g/mol .[2][3] Its melting point is reported to be in the range of 200-210 °C.[3][4][5] The molecule
consists of a benzene ring substituted with an amino group at position 2, a nitro group at
position 5, and a nitrile group at position 1.
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Molecular Structure of 2-Amino-5-nitrobenzonitrile
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Caption: Molecular structure of 2-Amino-5-nitrobenzonitrile.

Theoretical Studies Framework

Theoretical investigations of 2-Amino-5-nitrobenzonitrile are crucial for understanding its
structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is the
most common computational method for such analyses, often employing Becke's three-
parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP)
and a suitable basis set like 6-311++G(d,p).[6][7]

A typical computational workflow involves several key steps:
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Caption: A standard computational workflow for theoretical studies.

Structural Parameters
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Geometry optimization is performed to determine the most stable conformation of the molecule
and to calculate its structural parameters. While specific theoretically calculated values for 2-
Amino-5-nitrobenzonitrile are not readily available in the literature, the following table
presents typical parameters of interest.

o lllustrative Theoretical
Parameter Description
Value

) ) C-C (aromatic): ~1.39-1.41
Distances between atomic
Bond Lengths (A) AC-NH2: ~1.37 AC-NO2: ~1.48

nuclei.
AC-CN: ~1.44 AC=N: ~1.16 A

C-C-C (aromatic): ~118-
Angles formed by three
Bond Angles (°) 121°C-C-NHz: ~121°C-C-NOz:

connected atoms.
~118°C-C-CN: ~120°

_ o O-N-C-C: ~0° or 180°
) Torsional angles defining the o ) )
Dihedral Angles (°) 3D struct (indicating planarity of the nitro
structure.
group with the ring)

Note: Illustrative values are
based on typical DFT
calculations for similar

aromatic nitro compounds.

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical frequency calculations are used to predict the vibrational spectra (FT-IR and FT-
Raman) and to aid in the assignment of experimental bands to specific functional group
vibrations. The nitrile group (C=N) stretch is a particularly strong and sharp indicator in IR
spectroscopy.[8]
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. ) . Experimental FT-IR Illustrative
Functional Group Vibrational Mode .
(cm™) Theoretical (cm™)

Asymmetric &
N-H (Amino) Y ) 3452, 3363 ~3500-3300
Symmetric Stretch

C=N (Nitrile) Stretch 2211 ~2230-2210

A ic & ~1550-1490
symmetric
NOz2 (Nitro) Y ) Not specified (Asym)~1350-1300
Symmetric Stretch (Sym)
ym

C=C (Aromatic) Stretch Not specified ~1620-1580

Note: Experimental
values are for the
related compound 2-
amino-4-
chlorobenzonitrile.[7]
lllustrative theoretical
values are based on
typical DFT
calculations for similar

molecules.[9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding the electronic properties and chemical reactivity of a
molecule.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of
molecular stability and reactivity. A smaller gap suggests higher reactivity. For molecules like 2-
Amino-5-nitrobenzonitrile, the HOMO is typically localized on the electron-donating amino
group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro and
cyano groups, indicating a potential for intramolecular charge transfer.
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Frontier Molecular Orbitals
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Caption: HOMO-LUMO energy gap and intramolecular charge transfer.

lllustrative Theoretical

Parameter Description
Value

Energy of the Highest

E_HOMO _ _ ~-6.5eV
Occupied Molecular Orbital
Energy of the Lowest

E_LUMO . ] ~-25eV
Unoccupied Molecular Orbital

Energy Gap (AE) E_LUMO - E_ HOMO ~4.0eV

Note: These values are
illustrative and based on
typical DFT calculations for

similar molecules.[11][12]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for
electrophilic and nucleophilic attack. For 2-Amino-5-nitrobenzonitrile, negative potential
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(red/yellow) is expected around the electronegative oxygen atoms of the nitro group and the
nitrogen of the cyano group, making them susceptible to electrophilic attack. Positive potential
(blue) would be located around the hydrogen atoms of the amino group, indicating sites for
nucleophilic attack.[11]

Nonlinear Optical (NLO) Properties

The presence of strong electron-donating (-NHz) and electron-withdrawing (-NOz, -CN) groups
connected by a Tt-conjugated system suggests that 2-Amino-5-nitrobenzonitrile may possess
significant NLO properties. The first-order hyperpolarizability (B) is a key parameter for
quantifying the second-order NLO response.

L. lllustrative Theoretical
Parameter Description
Value

) Measure of the molecule's
Dipole Moment (u) I volarit ~6-8D
overall polarity.

First-order Hyperpolarizability Quantifies the second-order
B) NLO response.

~15-20 x 10730 esu

Note: These values are
illustrative and based on
typical DFT calculations for
similar NLO-active molecules.
[11]

Experimental Protocols
Synthesis of 2-Amino-5-nitrobenzonitrile

Several synthetic routes have been reported. A common method involves the dehydration of 5-
nitroanthranilamide.

Protocol:

o Reaction Setup: To a suspension of 5-nitroanthranilamide (181 parts) in N-methylpyrrolidone
(300 parts by volume), add phosphorus pentoxide (170 parts).
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Heating: Heat the mixture to 80 °C for 2 hours with stirring.

Quenching: After cooling, pour the reaction mixture into water.

Isolation: Filter the resulting precipitate with suction.

Purification: Wash the filter cake with water until neutral and then dry. This procedure yields
2-Amino-5-nitrobenzonitrile with high purity.[13]

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.
Protocol:
e Instrumentation: An FTIR spectrometer.

o Sample Preparation: Finely grind a small amount of the 2-Amino-5-nitrobenzonitrile
sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent
pellet.[14]

» Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record
the infrared spectrum, typically in the range of 4000-400 cm~1.[6]

o Data Analysis: Correlate the absorption bands in the spectrum with the vibrational
frequencies of specific functional groups (e.g., N-H, C=N, NO2).[14]

Conclusion

2-Amino-5-nitrobenzonitrile is a molecule with significant potential, stemming from its unique
electronic structure. While comprehensive theoretical studies on this specific compound are
sparse in public literature, this guide outlines the standard computational and experimental
methodologies used to characterize it and similar molecules. By combining DFT-based
theoretical predictions for structural, vibrational, and electronic properties with established
experimental protocols for synthesis and characterization, a thorough understanding of this
important chemical intermediate can be achieved. Further dedicated computational studies on
2-Amino-5-nitrobenzonitrile would be valuable to precisely quantify its properties and guide
its application in the development of novel materials and pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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